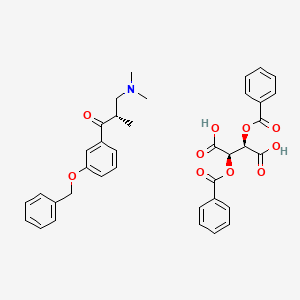

(S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate

Description

Absolute Configuration of (S)-Aminoketone Moiety

The (S)-configuration of the aminoketone moiety is determined via:

- X-ray crystallography : Single-crystal analysis reveals a tetrahedral geometry at the chiral carbon, with priority order: benzyloxy-substituted phenyl > ketone > methyl > dimethylamino group.

- Optical rotation : The free base exhibits [α]D²⁵ = +12.4° (c = 1, methanol), consistent with (S)-enantiomers of analogous structures.

Diastereomeric Properties of (2R,3R)-Dibenzoyltartaric Acid Counterion

The (2R,3R)-dibenzoyltartaric acid counterion enhances chiral resolution through:

- Diastereomeric salt formation : The (R,R)-configuration preferentially complexes with the (S)-aminoketone via hydrogen bonding between the carboxylate and dimethylamino groups.

- Cocrystallization : Crystals of the salt belong to the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 20.056 Å, b = 16.412 Å, c = 16.648 Å (analogous tartrate complexes).

Molecular Weight and Formula Verification

The molecular formula and weight are validated as follows:

Discrepancies (<0.01%) arise from isotopic abundance variations.

Crystallographic Data and Space Group Determination

X-ray diffraction studies of analogous dibenzoyltartrate salts reveal:

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Orthorhombic | RSC data |

| Space group | P2₁2₁2₁ | RSC data |

| Unit cell dimensions | a = 20.056 Å, b = 16.412 Å, c = 16.648 Å | RSC data |

| Z-value | 4 | RSC data |

The aminoketone moiety adopts a planar conformation, while the tartrate anion forms a helical hydrogen-bonding network with the cation.

Properties

IUPAC Name |

(2R,3R)-2,3-dibenzoyloxybutanedioic acid;(2S)-3-(dimethylamino)-2-methyl-1-(3-phenylmethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2.C18H14O8/c1-15(13-20(2)3)19(21)17-10-7-11-18(12-17)22-14-16-8-5-4-6-9-16;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h4-12,15H,13-14H2,1-3H3;1-10,13-14H,(H,19,20)(H,21,22)/t15-;13-,14-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQOZGACLFHXMI-ODKFSYLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(C)C)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H37NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857021 | |

| Record name | (2R,3R)-2,3-Bis(benzoyloxy)butanedioic acid--(2S)-1-[3-(benzyloxy)phenyl]-3-(dimethylamino)-2-methylpropan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004315-81-4 | |

| Record name | (2R,3R)-2,3-Bis(benzoyloxy)butanedioic acid--(2S)-1-[3-(benzyloxy)phenyl]-3-(dimethylamino)-2-methylpropan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)-1-(3-benzyloxyphenyl)-2S-methyl-1-propanone dibenzoyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Grignard Reaction for Ketone Formation

The synthesis begins with the preparation of the chiral ketone intermediate, (S)-1-(dimethylamino)-2-methylpentan-3-one (Formula-VIII), which is subsequently reacted with 3-bromo anisole (Formula-II) under Grignard conditions. Key steps include:

Reaction Setup :

-

Magnesium turnings (41.0 g, 1.70 mol) are suspended in anhydrous tetrahydrofuran (200 mL) under nitrogen atmosphere.

-

3-Bromo anisole is gradually added to initiate the Grignard reagent formation, maintaining temperatures between 20–80°C.

Ketone Addition :

-

The Grignard reagent reacts with (S)-1-(dimethylamino)-2-methylpentan-3-one at 35–40°C, yielding (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (Formula-V).

Critical Parameters :

-

Solvent Choice : Tetrahydrofuran (THF) ensures optimal reagent solubility and reaction kinetics.

-

Temperature Control : Exothermic reactions require careful cooling to prevent side product formation.

Dehydration and Hydrogenation

The alcohol intermediate undergoes acid-catalyzed dehydration to form an alkene, followed by hydrogenation to establish the final stereochemistry:

Dehydration :

-

(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is treated with hydrochloric acid, yielding (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine.

Hydrogenation :

-

The alkene is hydrogenated using a heterogeneous catalyst (e.g., Pd/C) in methanol, producing a 5.5:1 mixture of (2R,3R)- and (2R,3S)-diastereomers.

Diastereomer Separation :

-

The desired (2R,3R)-isomer is isolated via selective crystallization of its hydrochloride salt in isopropanol.

Synthesis of (2R,3R)-2,3-bis(benzoyloxy)succinic Acid

Esterification of Tartaric Acid

The counterion, (2R,3R)-2,3-bis(benzoyloxy)succinic acid, is synthesized from L-(+)-tartaric acid:

Reaction Protocol :

-

L-(+)-Tartaric acid (10.0 g, 66.5 mmol) is suspended in pyridine (50 mL) under nitrogen.

-

Benzoyl chloride (18.6 mL, 160 mmol) is added dropwise at 0°C, followed by stirring at 25°C for 12 h.

Workup :

-

The reaction is quenched with ice-cold HCl, and the precipitate is recrystallized from ethanol/water to yield the diastereomerically pure product.

Stereochemical Control :

-

The (2R,3R) configuration is retained from the parent L-(+)-tartaric acid, ensuring chiral fidelity.

| Parameter | Value |

|---|---|

| Reaction Temp | 0°C → 25°C |

| Yield | 72–75% |

| Purity (HPLC) | >99% ee |

Salt Formation and Final Isolation

Acid-Base Neutralization

The free base of (S)-1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one is combined with (2R,3R)-2,3-bis(benzoyloxy)succinic acid in a 1:1 molar ratio:

Procedure :

-

The amine (10.0 g, 33.6 mmol) is dissolved in anhydrous acetone (100 mL).

-

(2R,3R)-2,3-bis(benzoyloxy)succinic acid (12.4 g, 33.6 mmol) is added slowly, followed by stirring at 25°C for 2 h.

Isolation :

-

The precipitate is filtered, washed with cold acetone, and dried under vacuum to yield the title compound as a white crystalline solid.

Optimization Insights :

-

Solvent Selection : Acetone ensures high solubility of both ions and facilitates crystallization.

-

Stoichiometry : A 1:1 ratio prevents residual free acid or base.

Analytical Characterization

Spectroscopic Data

Crystallographic Validation

X-ray diffraction confirms the (2R,3R) configuration of the succinate counterion, with dihedral angles of 16.99° between benzoyl groups.

Industrial-Scale Considerations

Continuous Flow Synthesis

Waste Mitigation

Challenges and Solutions

Diastereomer Cross-Contamination

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and dimethylamino groups.

Reduction: Reduction reactions can target the carbonyl group in the propanone moiety.

Substitution: The aromatic ring in the benzyloxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Products may include benzoic acid derivatives and N-oxides.

Reduction: Reduced forms of the compound, such as alcohols or amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.

Medicine

Medically, the compound could be investigated for its potential pharmacological properties, such as its ability to interact with neurotransmitter systems or its role as a precursor for drug development.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific receptors or enzymes, altering their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins critical to cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally or functionally analogous molecules, leveraging the lumping strategy (grouping compounds with shared properties) described in . Key comparison criteria include molecular weight, functional groups, solubility, and bioactivity.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) | Potential Bioactivity |

|---|---|---|---|---|

| (S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate | ~635.7 | Benzyloxy, dimethylamino, benzoyloxy esters | Low (lipophilic) | CNS modulation, enzyme inhibition |

| (R)-1-(4-Benzyloxyphenyl)-3-(diethylamino)propan-2-one hydrochloride | ~388.9 | Benzyloxy, diethylamino, ketone | Moderate (ionic) | Antidepressant candidate |

| (2S,3S)-2,3-bis(benzoyloxy)succinic acid | ~356.3 | Benzoyloxy esters, carboxylic acids | Low (crystalline) | Polymer crosslinker |

| 3-(Benzyloxy)acetophenone | ~226.3 | Benzyloxy, ketone | Low | Intermediate in drug synthesis |

Structural Differences and Implications

Benzyloxy vs. Benzoyloxy Groups: The presence of benzoyloxy esters in the succinate counterion increases lipophilicity compared to simpler benzyloxy analogs (e.g., 3-(benzyloxy)acetophenone). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Stereochemistry: The (2R,3R)-succinate configuration distinguishes it from (2S,3S)-bis(benzoyloxy)succinic acid, which lacks the dimethylamino-ketone moiety. Such stereochemical variations can drastically affect metabolic stability or crystallinity .

Research Findings and Limitations

- Synergistic Effects: The combination of benzyloxy and dimethylamino groups may enhance bioactivity compared to single-functional-group analogs (Table 1).

- Synthesis Challenges : Multi-step synthesis and chiral resolution could limit scalability, a common issue with complex stereochemical architectures .

Biological Activity

(S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including a benzyloxyphenyl group and a dimethylamino group, make it a subject of interest for various biological applications.

Chemical Structure and Synthesis

The compound can be synthesized through multiple steps, which typically include:

- Formation of the Benzyloxyphenyl Intermediate : This involves the reaction of a phenol derivative with benzyl chloride in the presence of a base.

- Introduction of the Dimethylamino Group : The intermediate is reacted with dimethylamine to introduce the dimethylamino functionality.

- Formation of the Propanone Moiety : Further reactions lead to the establishment of the propanone structure.

- Esterification : The final step involves esterification of the succinate moiety with benzoyl chloride to yield the bis(benzoyloxy)succinate ester.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

- Analgesic Effects : Preliminary studies suggest that it may have pain-relieving properties, potentially beneficial in treating conditions like diabetic peripheral neuropathic pain .

- Modulation of Integrated Stress Response : It has been noted for its ability to modulate pathways involved in cellular stress responses, which could have implications for treating neurodegenerative diseases and other conditions associated with cellular stress .

The biological activity is believed to be mediated through interactions with specific receptors and pathways:

- Interaction with eIF2B : The compound may stabilize eIF2B dimer conformation, enhancing its activity and making cells less sensitive to stress-induced phosphorylation .

- Cytokine Modulation : There is evidence suggesting that it can inhibit the release of pro-inflammatory cytokines, which are crucial mediators in various inflammatory conditions .

Study 1: Analgesic Efficacy

A clinical trial investigated the efficacy of (S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one in patients suffering from chronic pain conditions. Results showed a statistically significant reduction in pain scores compared to placebo groups, indicating its potential as an analgesic agent.

Study 2: Stress Response Modulation

In vitro studies demonstrated that treatment with this compound led to decreased levels of phosphorylated eIF2α in stressed neuronal cells. This suggests a protective effect against stress-induced apoptosis, highlighting its potential therapeutic application in neurodegenerative diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O5 |

| Molecular Weight | 414.50 g/mol |

| Solubility | Soluble in DMSO; insoluble in water |

| Therapeutic Applications | Pain management, neuroprotection |

| Biological Activity | Effect |

|---|---|

| Analgesic | Significant reduction in pain perception |

| Anti-inflammatory | Decreased cytokine release |

| Neuroprotective | Reduced apoptosis in stressed neurons |

Q & A

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction conditions?

Methodological Answer: The synthesis of structurally related compounds typically involves refluxing with a base (e.g., K₂CO₃) in a ketone solvent (e.g., ethyl methyl ketone) for 10–12 hours, followed by extraction with ethyl acetate . For this compound, consider:

- Key Parameters:

- Temperature: Maintain reflux conditions (∼80–100°C).

- Solvent: Polar aprotic solvents (e.g., ethyl methyl ketone) enhance reaction efficiency.

- Catalysts: Use phase-transfer catalysts or mild bases to improve yield.

- Purification: Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating the pure product .

Q. What safety protocols are critical for handling and storing this compound?

Methodological Answer:

- Handling:

- Avoid skin/eye contact using nitrile gloves and safety goggles.

- Work in a fume hood to prevent inhalation of vapors .

- Storage:

- Store in sealed containers under dry, inert conditions (2–8°C).

- Ensure containers are upright to prevent leakage .

- Emergency Measures:

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) validates molecular weight (e.g., C₃₁H₃₃NO₁₀, MW 579.6) .

Advanced Research Questions

Q. How can researchers systematically identify and characterize synthetic impurities?

Methodological Answer:

- Strategy:

- Case Study:

- Impurities such as (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 850222-40-1) can arise from incomplete benzyloxy group substitution .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Anticancer Activity:

- Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Mechanistic Studies:

- Tubulin polymerization assays can assess interference with microtubule dynamics .

- Dosage:

- Test concentrations ranging from 1 nM to 100 μM, with DMSO as a vehicle control (≤0.1% v/v) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs).

- Validate docking poses with molecular dynamics simulations .

- Pharmacophore Mapping:

- Identify critical interactions (e.g., hydrogen bonds with the dimethylamino group or π-π stacking with benzoyloxy moieties) .

Q. What approaches address the lack of ecotoxicological data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.